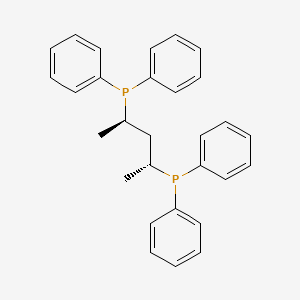

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane

Description

BenchChem offers high-quality (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPJIUQROQJBG-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447907 | |

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96183-46-9 | |

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (2R,4R)-2,4-Bis(diphenylphosphino)pentane

This document provides an in-depth, scientifically grounded guide for the synthesis of (2R,4R)-2,4-bis(diphenylphosphino)pentane, a C₂-symmetric chiral diphosphine ligand commonly known as (R,R)-BDPP. Esteemed for its role in creating effective catalysts for asymmetric transformations, particularly in hydrogenation reactions, the synthesis of BDPP is a critical skill for researchers in drug development and fine chemical production. This guide moves beyond a simple recitation of steps to elucidate the causal logic behind the synthetic strategy, emphasizing stereochemical control and practical execution.

Introduction: The Significance of (2R,4R)-BDPP

(2R,4R)-BDPP is a member of the chiral bisphosphine ligand family, which is paramount in the field of asymmetric catalysis. The ligand's structure, featuring two chiral carbons in a pentane backbone and two diphenylphosphino groups, creates a well-defined chiral pocket around a coordinated metal center (typically Rhodium, Ruthenium, or Iridium). This steric and electronic environment forces substrate binding in a specific orientation, enabling the highly enantioselective synthesis of one chiral product over its mirror image. The commercial availability of the chiral precursor, (2R,4R)-pentanediol, makes BDPP and its enantiomer accessible and valuable tools in the synthetic chemist's arsenal.[1]

Synthetic Strategy: A Pathway of Stereochemical Inversion

The most robust and widely adopted synthesis of (2R,4R)-BDPP is a two-step process commencing from an enantiopure pentanediol. A critical and often misunderstood aspect of this synthesis is the stereochemistry. The core of the second step is a double nucleophilic substitution (S_N2) reaction. It is a foundational principle of organic chemistry that S_N2 reactions proceed with a complete inversion of configuration at the reacting stereocenter.

Therefore, to achieve the final (2R,4R) configuration, the synthesis must logically begin with the opposite enantiomer of the diol precursor: (2S,4S)-pentanediol . The two-step strategy is as follows:

-

Activation: The hydroxyl groups of (2S,4S)-pentanediol, which are poor leaving groups, are converted into excellent leaving groups, typically sulfonate esters like mesylates. This reaction does not affect the stereochemistry of the chiral centers.

-

Substitution: The resulting dimesylate undergoes a double S_N2 reaction with a diphenylphosphide nucleophile. This step inverts the configuration at both the C-2 and C-4 positions, transforming the (S,S)-backbone into the desired (R,R)-configuration of the final BDPP ligand.

This stereochemical pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow for (2R,4R)-BDPP.

Detailed Experimental Protocols

Critical Prerequisite: All reactions must be conducted using anhydrous solvents and, where specified, under an inert atmosphere (Argon or high-purity Nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven- or flame-dried immediately before use.

Step 1: Synthesis of (2S,4S)-Pentanediyl Dimethanesulfonate

Principle & Rationale: This step converts the diol into a reactive intermediate. Methanesulfonyl chloride (MsCl) reacts with the hydroxyl groups to form mesylate esters. Mesylates are excellent leaving groups due to the ability of the sulfonate group to stabilize the negative charge through resonance. A tertiary amine base, such as triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing side reactions and driving the equilibrium towards the product. The reaction is performed at 0°C to control the exothermicity of the acylation.

Experimental Protocol:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (2S,4S)-pentanediol (e.g., 1.04 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane (DCM).

-

Cool the resulting solution to 0°C using an ice-water bath.

-

Add triethylamine (3.5 mL, 25.0 mmol, 2.5 eq.) via syringe.

-

Slowly add methanesulfonyl chloride (1.7 mL, 22.0 mmol, 2.2 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. A white precipitate of triethylammonium hydrochloride will form.

-

Quench the reaction by slowly adding 30 mL of cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 30 mL of cold 1 M HCl, 30 mL of saturated aqueous NaHCO₃ solution, and finally 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude dimesylate as a colorless oil or low-melting solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of (2R,4R)-BDPP via Nucleophilic Substitution

Principle & Rationale: This step forms the core C-P bonds of the ligand. First, a highly reactive nucleophile, lithium diphenylphosphide (LiPPh₂), is generated in situ. This is achieved by deprotonating diphenylphosphine (HPPh₂) with a strong organometallic base, n-butyllithium (n-BuLi). The resulting deep red/orange solution of LiPPh₂ then acts as the nucleophile, attacking the carbon atoms bearing the mesylate groups in a classic S_N2 fashion. This process occurs twice on the same molecule, with each attack inverting the stereochemistry at the site of reaction.[2] The extreme air-sensitivity of LiPPh₂ and the final BDPP product mandates the strict use of an inert atmosphere.[3]

Sources

An In-depth Technical Guide to the Fundamental Properties of Chiral Phosphine Ligands

Introduction to Chiral Phosphine Ligands in Asymmetric Catalysis

The Significance of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology, materials science, and agrochemicals. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. This necessitates the development of synthetic methodologies that can selectively produce a single enantiomer of a chiral molecule, a field known as asymmetric synthesis.

The Emergence and Importance of Chiral Phosphine Ligands

Transition metal-catalyzed reactions have become an indispensable tool for asymmetric synthesis, and at the heart of these catalytic systems lie chiral ligands.[1] Among the vast array of chiral ligands developed, phosphines have emerged as a privileged class due to their unique electronic and steric properties, which allow for fine-tuning of the catalyst's reactivity and selectivity.[2][3] Chiral phosphine ligands coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, enabling the production of enantiomerically enriched products from prochiral substrates.[1] The pioneering work of Knowles and Noyori on asymmetric hydrogenation, which earned them the Nobel Prize in Chemistry in 2001, firmly established the pivotal role of chiral phosphine ligands in catalysis.[4]

Classification of Chiral Phosphine Ligands

The structural diversity of chiral phosphine ligands is vast, but they can be broadly categorized based on the location of the chiral element.[1] This classification is crucial as the nature and position of the chirality dictate the ligand's conformational rigidity and the way it imparts stereochemical information during catalysis.

-

P-Chirogenic Ligands: In this class, the phosphorus atom itself is the stereogenic center. These ligands bring the chirality in close proximity to the metal center, which can lead to high levels of enantioselectivity.[2] A notable example is DIPAMP, which was instrumental in the industrial synthesis of L-DOPA.[1]

-

Ligands with Backbone Chirality: Here, the chirality resides in the carbon framework of the ligand, not on the phosphorus atom. This is a much broader class and includes:

-

Atropisomeric Biaryl Phosphines: These ligands possess axial chirality arising from restricted rotation around a C-C bond. BINAP is the most iconic example in this category.

-

Ferrocene-Based Ligands: These ligands feature planar chirality due to the substitution pattern on the cyclopentadienyl rings of the ferrocene scaffold. Examples include Josiphos and Taniaphos.[5]

-

Other C-Chiral Ligands: This category encompasses a wide variety of ligands where the chirality originates from stereogenic carbon centers in the backbone connecting the phosphorus atoms, such as in CHIRAPHOS and DuPHOS.[1]

-

Caption: Classification of chiral phosphine ligands.

Core Physicochemical Properties: Steric and Electronic Effects

The efficacy of a chiral phosphine ligand in a catalytic reaction is governed by a delicate interplay of its steric and electronic properties.[3] The ability to systematically tune these parameters is a key driver in the development of new and improved ligands. The seminal work of Chadwick Tolman provided a quantitative framework for understanding these effects.[6]

Quantifying Steric Bulk: The Tolman Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, with the metal at the vertex (at a hypothetical M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[6] A larger cone angle signifies greater steric hindrance around the metal center.[6] While originally determined from physical models, cone angles are now often calculated using computational methods for greater accuracy and applicability to a wider range of ligands.[7][8]

The steric profile of a phosphine ligand is critical for creating a well-defined chiral pocket around the metal. This steric hindrance influences the coordination of the substrate, favoring a specific orientation that leads to the desired enantiomer.[3] Furthermore, bulky ligands can promote reductive elimination and stabilize low-coordinate, catalytically active species by preventing catalyst aggregation.

Gauging Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing nature of a phosphine ligand.[9] It is determined experimentally by measuring the A1 C-O stretching frequency (ν(CO)) in the infrared spectrum of a standard [Ni(CO)3L] complex, where L is the phosphine ligand of interest.[6] Strongly electron-donating ligands increase the electron density on the metal, which leads to stronger back-bonding to the CO ligands and a lower ν(CO). Conversely, electron-withdrawing ligands result in a higher ν(CO).[6]

The electronic properties of the phosphine ligand directly modulate the reactivity of the metal center.[3] Electron-rich phosphines can enhance the rate of oxidative addition, a key step in many catalytic cycles, by making the metal center more nucleophilic. Conversely, electron-poor ligands can facilitate reductive elimination. The optimal electronic properties are highly dependent on the specific reaction being catalyzed.

The Synergy of Steric and Electronic Factors in Catalyst Design

It is the combination of steric and electronic effects that ultimately determines the success of a chiral phosphine ligand.[3] For instance, in asymmetric hydrogenation, an electron-rich ligand may be required for efficient oxidative addition of hydrogen, while a sterically demanding framework is necessary to control the enantiofacial selection of the substrate. The "ligand tuning" approach, where steric and electronic parameters are systematically varied, is a cornerstone of modern catalyst development.

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| PPh₃ | 145 | 2068.9 |

| PCy₃ | 170 | 2056.4 |

| P(t-Bu)₃ | 182 | 2056.1 |

| P(OPh)₃ | 128 | 2085.3 |

| BINAP | ~180 (effective) | ~2069 |

| DuPHOS | ~150 (effective) | ~2060 |

Table 1: Tolman Parameters for Selected Phosphine Ligands. Note: Values can vary slightly depending on the measurement or calculation method. Effective cone angles for bidentate ligands are often estimated.

Structural Diversity of Chiral Phosphine Ligands

The rational design and synthesis of new chiral phosphine ligands with improved catalytic performance is an active area of research. The structural classes outlined below represent some of the most successful and widely utilized ligand families.

P-Chirogenic Phosphine Ligands

The synthesis of P-chirogenic phosphines, where the phosphorus atom is the sole stereocenter, has historically been challenging.[1] However, the development of methods utilizing phosphine-boranes as intermediates has greatly facilitated their preparation.[2][10] These methods allow for the stereospecific substitution at the phosphorus center, providing access to enantiomerically pure P-chirogenic ligands. The protection of the phosphine with a borane group prevents unwanted oxidation and allows for a wider range of chemical transformations.[2]

The development of DIPAMP by Knowles was a landmark achievement in asymmetric catalysis.[1] Its successful application in the rhodium-catalyzed asymmetric hydrogenation for the production of L-DOPA demonstrated the potential of P-chirogenic ligands in industrial processes.[1] More recently, conformationally rigid and electron-rich P-chirogenic ligands like QuinoxP* and MiniPHOS have shown exceptional enantioselectivity and catalytic activity in a variety of transformations.[1][2]

Ligands with Backbone Chirality

Atropisomeric biaryl phosphines, with BINAP being the archetypal example, are characterized by a chiral axis resulting from hindered rotation around the biaryl bond.[11] The C₂-symmetric structure of these ligands provides a well-defined and predictable chiral environment. The synthesis of these ligands often involves the resolution of a racemic biaryl precursor followed by phosphinylation.[12] More modern approaches focus on the asymmetric synthesis of the biaryl backbone itself, for instance, through enantioselective Suzuki-Miyaura coupling.[13][14] These ligands have proven to be exceptionally effective in a wide range of reactions, including asymmetric hydrogenation and various cross-coupling reactions.[3]

Ferrocene-based phosphines are a versatile class of ligands that can incorporate both planar and central chirality.[15][16] The synthesis of these ligands often relies on diastereoselective ortho-lithiation of a chiral ferrocene precursor, such as Ugi's amine, followed by reaction with a chlorophosphine.[17][18] This modular approach allows for the synthesis of a diverse library of ligands with varying steric and electronic properties. Ferrocene-based ligands have found widespread application in asymmetric hydrogenation and other catalytic transformations.

A Comparative Analysis of Ligand Classes

The choice of ligand class for a particular application depends on the specific demands of the catalytic transformation. P-chirogenic ligands offer the most direct placement of chirality relative to the metal, but their synthesis can be more complex. Atropisomeric biaryl phosphines provide a rigid and well-defined chiral pocket, while ferrocene-based ligands offer high modularity and robustness.

Characterization Techniques for Chiral Phosphine Ligands

The unambiguous characterization of chiral phosphine ligands and their metal complexes is crucial for understanding their behavior and for ensuring the reproducibility of catalytic results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is an invaluable tool for the characterization of phosphine ligands.[19] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing information about the ligand's structure and purity.[19] Oxidation of the phosphine to the corresponding phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum, making it easy to monitor ligand stability.[19]

While NMR spectroscopy of the chiral ligand itself does not distinguish between enantiomers, it can be used to determine the enantiomeric excess (ee) of the product of a catalytic reaction. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be distinguished and quantified by ¹H or ³¹P NMR.[20][21]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a chiral phosphine ligand or its metal complex in the solid state.[2][22] This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the ligand's conformation and the geometry of the chiral pocket it creates.

X-ray crystallography of metal-phosphine complexes reveals the precise nature of the metal-ligand interaction, including the M-P bond distance and the coordination geometry around the metal.[2] This information is invaluable for understanding the steric and electronic effects of the ligand and for rationalizing the observed stereochemical outcome of a catalytic reaction.

Application in Asymmetric Catalysis: A Mechanistic Perspective

The fundamental properties of chiral phosphine ligands are best understood in the context of their application in asymmetric catalysis. The following examples illustrate how ligand design influences the mechanism and outcome of key transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most significant applications of chiral phosphine ligands.[23] The work of Knowles with Rh-DIPAMP and Noyori with Ru-BINAP catalysts demonstrated the feasibility of achieving high enantioselectivities in the hydrogenation of a wide range of prochiral olefins and ketones.[4] These processes are often favored for substrates that contain a coordinating functional group near the C=C double bond, which can act as a stereodirecting anchor.[24]

For Rh-catalyzed hydrogenations of enamides, the generally accepted mechanism involves the coordination of the substrate to the chiral catalyst to form two diastereomeric catalyst-substrate complexes.[4] Although one diastereomer may be more stable, the Curtin-Hammett principle dictates that the product distribution is determined by the relative rates of hydrogenation of these two intermediates. The chiral ligand controls the energy barrier for the subsequent steps, leading to the preferential formation of one enantiomer.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful method for the formation of C-C, C-N, and C-O bonds.[25][26] The reaction proceeds through a π-allyl palladium intermediate, and the chiral phosphine ligand controls the stereochemistry of the nucleophilic attack.[26][27] The mechanism typically involves oxidative addition of the palladium(0) catalyst to an allylic substrate, forming a cationic π-allyl palladium(II) complex. The nucleophile then attacks one of the termini of the allyl group, usually trans to the phosphine ligand, to afford the product and regenerate the palladium(0) catalyst.[25] The design of the chiral ligand is crucial for controlling both the regioselectivity and the enantioselectivity of the nucleophilic attack.[25]

Asymmetric Cross-Coupling Reactions

Chiral phosphine ligands have also been instrumental in the development of asymmetric cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of axially chiral biaryls.[13] In these reactions, the chiral ligand controls the stereochemistry of the reductive elimination step, which is often the enantioselectivity-determining step. The steric and electronic properties of the ligand influence the geometry of the transition state for reductive elimination, favoring the formation of one atropisomer over the other.

Experimental Protocols

General Procedure for the Synthesis of a P-Chirogenic Phosphine-Borane Adduct

This protocol is a generalized representation and should be adapted based on the specific phosphine and reagents used.

-

To a solution of a secondary phosphine-borane adduct in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) at -78 °C, add a stoichiometric amount of a strong base (e.g., n-butyllithium).

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete deprotonation.

-

Add a stoichiometric amount of an electrophile (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tertiary phosphine-borane adduct.

Protocol for Characterization of a Chiral Phosphine Ligand by ³¹P NMR

-

Dissolve a small amount (5-10 mg) of the phosphine ligand in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

-

To check for oxidation, look for a signal corresponding to the phosphine oxide, which will be significantly downfield from the phosphine signal.

-

Integrate the signals to determine the purity of the ligand.

General Protocol for Asymmetric Hydrogenation of a Prochiral Olefin

This protocol is a generalized representation and should be optimized for the specific substrate, catalyst, and reaction conditions.

-

In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst precursor (e.g., [Rh(COD)₂(BF₄)]) and the chiral phosphine ligand in an appropriate solvent (e.g., methanol).

-

Stir the solution for 15-30 minutes to allow for catalyst formation.

-

Add the prochiral olefin substrate to the reaction vessel.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure.

-

Stir the reaction at the desired temperature for the specified time.

-

After the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

Concentrate the reaction mixture and purify the product by column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Conclusion and Future Outlook

Chiral phosphine ligands have fundamentally transformed the field of asymmetric catalysis, enabling the efficient and selective synthesis of a vast array of chiral molecules. The deep understanding of their steric and electronic properties, facilitated by frameworks such as the Tolman parameters, has allowed for the rational design of increasingly sophisticated and effective ligands. While significant progress has been made, the quest for the "ideal" ligand—one that is inexpensive, easy to synthesize, air-stable, and highly effective for a broad range of transformations—continues to drive innovation. Future developments will likely focus on the creation of more sustainable and economical ligands, the application of high-throughput screening and machine learning to accelerate ligand discovery, and the exploration of novel ligand architectures that can address long-standing challenges in asymmetric catalysis.

References

-

Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313-348. [Link]

-

Imamoto, T., & Gridnev, I. D. (2010). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 86(6), 633-653. [Link]

-

Chen, Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14583-14595. [Link]

-

Dorn, H., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 856-861. [Link]

-

Shields, B. J., et al. (2023). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. Organometallics. [Link]

-

Doucet, H., et al. (2007). A Very Simple, Highly Stereoselective and Modular Synthesis of Ferrocene-Based P-Chiral Phosphine Ligands. Journal of the American Chemical Society, 129(42), 12632-12633. [Link]

-

Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Accounts of Chemical Research, 45(6), 864-878. [Link]

-

Guiry, P. J., et al. (2013). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 18(8), 9593-9642. [Link]

-

Orlova, M. V., et al. (2011). Chiral Phosphites as Ligands in Asymmetric Metal Complex Catalysis and Synthesis of Coordination Compounds. Russian Chemical Reviews, 80(8), 737-775. [Link]

-

Asymmetric hydrogenation. (2023, November 29). In Wikipedia. [Link]

-

Jover, J., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(32), 12173-12183. [Link]

-

Guiry, P. J., et al. (2013). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 18(8), 9593-9642. [Link]

-

Jin, M. J., et al. (2018). Synthesis and application of chiral ferrocene-based phosphine ligands for enantioselective C-H functionalization. Chemical Society Reviews, 47(19), 7247-7268. [Link]

-

Ganter, C. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6439-6449. [Link]

-

Kolodiazhnyi, O. I. (2007). Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Tetrahedron: Asymmetry, 18(23), 2775-2780. [Link]

-

Müller, T. E., et al. (1996). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Journal of Organometallic Chemistry, 512(1-2), 127-136. [Link]

-

Wolfe, B., & Livinghouse, T. (1998). A Direct Synthesis of P-Chiral Phosphine−Boranes via Dynamic Resolution of Lithiated Racemic tert-Butylphenylphosphine−Borane with (−)-Sparteine. Journal of the American Chemical Society, 120(21), 5110-5111. [Link]

-

Clayden, J., et al. (2016). Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions. Advanced Synthesis & Catalysis, 358(18), 2961-2967. [Link]

-

Tolman electronic parameter. (2023, April 25). In Wikipedia. [Link]

-

Asymmetric hydrogenation. (2015). ETH Zurich. [Link]

-

Chan, A. S. C., et al. (2007). Recent advances in developing new axially chiral phosphine ligands for asymmetric catalysis. Coordination Chemistry Reviews, 251(17-20), 2124-2141. [Link]

-

Pregosin, P. S., et al. (1993). 2-D NMR Spectroscopy of chiral phosphine complexes. Applications to problems related to enantioselective homogeneous catalysis. Journal of the Chemical Society, Dalton Transactions, (12), 1873-1879. [Link]

-

Feng, X., et al. (2022). Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Formation. Angewandte Chemie International Edition, 61(27), e202202467. [Link]

-

Liu, G., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2591-2605. [Link]

-

Verkade, J. G., et al. (2012). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 41(28), 8563-8570. [Link]

-

Yoon, T. P., et al. (2018). Chiral Phosphoric Acid Promoted Chiral ¹H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 6, 62. [Link]

-

Cramer, N., et al. (2017). Synthesis of Planar Chiral Ferrocenes via Transition-Metal-Catalyzed Direct C−H Bond Functionalization. Accounts of Chemical Research, 50(2), 295-307. [Link]

-

Song, Q., et al. (2021). Catalytic Atroposelective Catellani Reaction Enables Construction of Axially Chiral Biaryl Monophosphine Oxides. CCS Chemistry, 3(2), 377-387. [Link]

-

Xia, Y., et al. (2021). Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry, 3(5), 1858-1870. [Link]

-

Imamoto, T., & Gridnev, I. D. (2016). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. In Homogeneous Hydrogenation with Transition Metal Catalysts. [Link]

-

Imamoto, T. (2010). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 86(6), 633-653. [Link]

-

Jover, J., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(32), 12173-12183. [Link]

-

Ligand cone angle. (2023, September 21). In Wikipedia. [Link]

-

Shields, B. J., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv. [Link]

-

Roisnel, T., et al. (2024). Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews. [Link]

-

Trost, B. M., & Schultz, J. E. (2019). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synthesis, 51(1), 1-30. [Link]

-

Chen, Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14583-14595. [Link]

-

Imamoto, T. (2016). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine – Boranes : Searching for Novelty and Utility in Synthetic Organic Chemistry. TCI Mail, (174). [Link]

-

Module 6 Hydrogenation Reactions. (n.d.). NPTEL. [Link]

-

Kwahk, E.-J. (2022). Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling. KOASAS. [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Smith, C. J., et al. (2023). The Synthesis of Tetrakis(N,N-dimethylaminomethyl)ferrocene and Its Bimetallic Nickel(II) Dichloride Complex: The Search for Precursors for Methoxycarbonylation Ligands. Molecules, 28(13), 5192. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.polyu.edu.hk [research.polyu.edu.hk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Synthesis of Tetrakis(N,N-dimethylaminomethyl)ferrocene and Its Bimetallic Nickel(II) Dichloride Complex: The Search for Precursors for Methoxycarbonylation Ligands [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.tamu.edu [chem.tamu.edu]

- 21. DSpace at KOASAS: Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling [koasas.kaist.ac.kr]

- 22. researchgate.net [researchgate.net]

- 23. archive.nptel.ac.in [archive.nptel.ac.in]

- 24. ethz.ch [ethz.ch]

- 25. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. thieme-connect.de [thieme-connect.de]

- 27. researchgate.net [researchgate.net]

Navigating the Frontier of Transcription Factor Inhibition: A Technical Guide to the Discovery and Development of PAX5 Ligands

Introduction: The Challenge and Opportunity of Targeting PAX5

Transcription factors have long been considered the "undruggable" holy grail of molecular targets in oncology and immunology. Their complex protein structures, lack of deep enzymatic pockets, and involvement in vast protein-protein and protein-DNA interaction networks present formidable challenges for small molecule intervention. However, recent advancements in screening technologies and rational drug design have begun to pry open this once-locked door.

This guide provides an in-depth technical overview of the multifaceted process of discovering and developing small molecule inhibitors of transcription factors, with a specific focus on the Paired Box Protein 5 (PAX5). PAX5 is a master regulator of B-cell identity and development, and its aberrant function is a key driver in various B-cell malignancies, including B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3] As such, the direct inhibition of PAX5 represents a highly promising therapeutic strategy.

While the specific ligand "BDPP" remains to be fully characterized in publicly accessible literature, the principles, protocols, and strategic considerations detailed herein provide a comprehensive roadmap for any research program dedicated to the discovery and development of novel PAX5 inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Part 1: The Rationale for Targeting PAX5 in B-Cell Malignancies

PAX5, also known as B-cell-specific activator protein (BSAP), is essential for the commitment of hematopoietic progenitors to the B-cell lineage.[1][4] It orchestrates this process through a dual mechanism: activating the expression of B-cell-specific genes (e.g., CD19, CD79a) while simultaneously repressing genes associated with other hematopoietic lineages.[4][5] This delicate balance is crucial for normal B-cell development, from the pro-B cell stage through to mature B cells.

The Role of PAX5 in Leukemogenesis:

Genetic alterations involving the PAX5 gene are among the most common in B-ALL, occurring through deletions, point mutations, or chromosomal translocations that result in PAX5 fusion proteins (e.g., PAX5-ETV6, PAX5-ELN).[6][7] These alterations typically lead to PAX5 haploinsufficiency or the expression of dominant-negative fusion proteins, both of which disrupt normal B-cell differentiation and contribute to leukemic transformation.[6][8] The resulting leukemic cells are often arrested at an early stage of B-cell development.

The central role of PAX5 in maintaining the B-cell state and its frequent dysregulation in cancer make it a compelling therapeutic target. The development of a small molecule that could either restore the function of wild-type PAX5 or inhibit the oncogenic activity of its fusion products would be a significant advancement in the treatment of B-cell malignancies.

Part 2: Discovery of Novel PAX5 Ligands: A High-Throughput Screening (HTS) Approach

The initial step in discovering novel PAX5 ligands is a robust high-throughput screening (HTS) campaign to identify "hit" compounds from large chemical libraries. Given that PAX5 functions by binding to specific DNA sequences and interacting with other proteins, assays designed to disrupt these interactions are a logical starting point.

Assay of Choice: AlphaScreen for Disruption of PAX5-DNA Interaction

An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology well-suited for HTS. It measures the interaction between two molecules by bringing donor and acceptor beads into close proximity, resulting in a luminescent signal. In the context of PAX5, the assay can be configured to detect the disruption of the PAX5 protein's interaction with its DNA binding sequence.

Experimental Protocol: HTS for Inhibitors of PAX5-DNA Interaction using AlphaScreen

-

Reagent Preparation:

-

PAX5 Protein: Recombinant, purified human PAX5 protein containing the DNA-binding domain, with a biotin tag for binding to streptavidin-coated donor beads.

-

DNA Oligonucleotide: A double-stranded DNA probe containing a high-affinity PAX5 binding site, with a digoxigenin (DIG) tag for binding to anti-DIG antibody-coated acceptor beads.

-

Assay Buffer: A buffer optimized for protein-DNA binding, typically containing HEPES, KCl, MgCl2, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and a detergent like Tween-20.

-

Compound Library: A library of small molecules dissolved in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Dispense 5 µL of assay buffer into each well.

-

Add 50 nL of test compound or DMSO (control) to the appropriate wells.

-

Add 5 µL of the biotinylated PAX5 protein solution.

-

Add 5 µL of the DIG-labeled DNA probe solution.

-

Incubate for 60 minutes at room temperature to allow the protein-DNA interaction to reach equilibrium.

-

Add 5 µL of a pre-mixed solution of streptavidin-donor beads and anti-DIG-acceptor beads.

-

Incubate for 60 minutes in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The signal in the DMSO control wells represents the maximum protein-DNA interaction (100%).

-

The signal in wells with a potent, known inhibitor (if available) or in the absence of PAX5 protein represents the baseline (0%).

-

The percentage of inhibition for each test compound is calculated.

-

"Hits" are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control wells).

-

Diagram: High-Throughput Screening Workflow for PAX5 Inhibitors

Caption: A streamlined workflow for the discovery of PAX5 inhibitors, from initial high-throughput screening to the identification of lead series.

Part 3: From Hit to Lead: The Medicinal Chemistry Campaign

Once confirmed hits are identified, the medicinal chemistry team begins the iterative process of hit-to-lead optimization. The goal is to improve the potency, selectivity, and drug-like properties (ADME: absorption, distribution, metabolism, and excretion) of the initial hits.

Structure-Activity Relationship (SAR) Studies

SAR studies involve the synthesis of analogs of the hit compounds and the evaluation of their biological activity. This process helps to identify the key chemical moieties responsible for the compound's activity (the "pharmacophore") and guides the design of more potent and specific molecules.

Hypothetical SAR Table for a PAX5 Inhibitor Series:

| Compound ID | R1 Group | R2 Group | R3 Group | PAX5-DNA IC50 (µM) | Cellular Activity (EC50, µM) |

| BDPP-001 | H | Cl | OMe | 15.2 | > 50 |

| BDPP-002 | F | Cl | OMe | 8.5 | 45.1 |

| BDPP-003 | H | CF3 | OMe | 2.1 | 10.8 |

| BDPP-004 | H | Cl | OH | 12.8 | > 50 |

| BDPP-005 | H | CF3 | OH | 1.5 | 5.6 |

| BDPP-006 | H | CF3 | NH2 | 0.8 | 2.1 |

This table illustrates how systematic modifications to a core scaffold can lead to significant improvements in both biochemical and cellular potency.

Diagram: The Hit-to-Lead Optimization Cycle

Caption: The iterative cycle of medicinal chemistry in which compounds are designed, synthesized, tested, and the results analyzed to inform the next round of design.

Part 4: Cellular and Mechanistic Validation of Lead Compounds

A potent compound in a biochemical assay does not always translate to an effective molecule in a cellular context. Therefore, a series of cell-based assays are crucial to confirm that the lead compounds are cell-permeable, engage with PAX5 inside the cell, and exert the desired biological effect.

Confirming Mechanism of Action: Luciferase Reporter Assay

A luciferase reporter assay is a common method to measure the transcriptional activity of a specific transcription factor. A reporter construct is created that contains a promoter with PAX5 binding sites upstream of the firefly luciferase gene. When PAX5 is active, it binds to the promoter and drives the expression of luciferase. An inhibitor of PAX5 will reduce the amount of luciferase produced.

Experimental Protocol: PAX5 Luciferase Reporter Assay

-

Cell Line and Plasmids:

-

Cell Line: A human B-cell line that endogenously expresses PAX5 (e.g., NALM-6).

-

Reporter Plasmid: A plasmid containing multiple PAX5 binding sites upstream of a minimal promoter driving the firefly luciferase gene (pGL4.27[pax5-RE]-luc2).

-

Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.

-

-

Transfection:

-

Co-transfect the B-cell line with the PAX5 reporter plasmid and the Renilla control plasmid using an appropriate transfection reagent (e.g., electroporation or lipid-based transfection).

-

Plate the transfected cells in a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the lead compounds.

-

Add the compounds to the transfected cells and incubate for 18-24 hours.

-

-

Lysis and Luminescence Reading:

-

Lyse the cells using a dual-luciferase assay buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal.

-

Calculate the percentage of inhibition relative to the DMSO-treated control.

-

Determine the EC50 value (the concentration at which the compound elicits a half-maximal response) for each compound.

-

Part 5: Preclinical Evaluation and In Vivo Studies

The most promising lead compounds, now termed "development candidates," advance to preclinical evaluation in animal models. These studies are designed to assess the compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD).

-

Efficacy Studies: The development candidate is tested in mouse models of B-ALL, such as patient-derived xenograft (PDX) models, where human leukemia cells are implanted into immunodeficient mice. Key endpoints include tumor growth inhibition, reduction in leukemia burden in the bone marrow and spleen, and improved survival.

-

Pharmacokinetic (PK) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body. This information is critical for determining the optimal dosing regimen.

-

Pharmacodynamic (PD) Studies: PD studies measure the effect of the drug on its target in the animal. For a PAX5 inhibitor, this could involve measuring the expression of PAX5 target genes in leukemia cells isolated from treated animals.

-

Toxicology Studies: Comprehensive toxicology studies are conducted in at least two animal species to identify any potential adverse effects and to establish a safe starting dose for human clinical trials.

Conclusion and Future Directions

The discovery and development of small molecule inhibitors of transcription factors like PAX5 is a challenging but increasingly feasible endeavor. A successful program requires a multidisciplinary approach, integrating expertise in biochemistry, cell biology, medicinal chemistry, and pharmacology. The methodologies outlined in this guide, from high-throughput screening and hit-to-lead optimization to rigorous cellular and in vivo validation, provide a robust framework for the identification of novel therapeutic agents. As our understanding of the complex biology of PAX5 continues to grow, so too will the opportunities to develop innovative and effective treatments for patients with B-cell malignancies.

References

-

The Pleiotropy of PAX5 Gene Products and Function. (2022). MDPI. [Link]

-

Two‐way inhibition of PAX5 transcriptional activity by PAX5::CBFA2T3 - PMC - NIH. (2025). NIH. [Link]

-

PAX5 loss imposes a reversible differentiation block in B-progenitor acute lymphoblastic leukemia - ResearchGate. (2025). ResearchGate. [Link]

-

The Pax-5 gene: a pluripotent regulator of B-cell differentiation and cancer disease. (2011). PubMed. [Link]

-

PAX5 alterations in B-cell acute lymphoblastic leukemia - PMC - PubMed Central - NIH. (2022). NIH. [Link]

-

PAX5 fusion genes in acute lymphoblastic leukemia: A literature review - PMC - NIH. (2023). NIH. [Link]

-

Pax5 maintains cellular identity by repressing gene expression throughout B cell differentiation - PubMed. (2006). PubMed. [Link]

-

A novel PAX5-ELN fusion protein identified in B-cell acute lymphoblastic leukemia acts as a dominant negative on wild-type PAX5 | Blood - ASH Publications. (2006). ASH Publications. [Link]

-

PAX5-driven subtypes of B-progenitor acute lymphoblastic leukemia. (2019). Nature Genetics. [Link]

-

PAX5 Expression in Acute Leukemias: Higher B-Lineage Specificity Than CD79a and Selective Association with t(8 - AACR Journals. (2004). AACR Journals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Pax-5 gene: a pluripotent regulator of B-cell differentiation and cancer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAX5 alterations in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pax5 maintains cellular identity by repressing gene expression throughout B cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Two‐way inhibition of PAX5 transcriptional activity by PAX5::CBFA2T3 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane, commonly known as (R,R)-BDPP, is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its C2-symmetric backbone and the stereogenic centers at the second and fourth positions of the pentane chain create a well-defined chiral environment around a metal center. This unique architecture is instrumental in achieving high enantioselectivity in a variety of chemical transformations, including hydrogenations, hydroformylations, and cross-coupling reactions. The precise stereochemical control exerted by (R,R)-BDPP has made it a valuable tool in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectroscopic signature of this ligand is crucial for its quality control, for studying its coordination chemistry with various metals, and for elucidating reaction mechanisms. The following sections will detail the characteristic features observed in ¹H NMR, ³¹P NMR, ¹³C NMR, and IR spectra, offering insights into the structural information that can be gleaned from each technique.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane. The molecule consists of a five-carbon backbone with two diphenylphosphino groups attached to the second and fourth carbon atoms. The stereochemistry at these two carbons is (R), leading to a specific three-dimensional arrangement of the phenyl groups, which is critical for its function as a chiral ligand.

Caption: Molecular structure of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For (R,R)-BDPP, the ¹H NMR spectrum can be used to confirm the integrity of the pentane backbone and the presence of the phenyl groups.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of (R,R)-BDPP involves dissolving a few milligrams of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Data Interpretation:

The ¹H NMR spectrum of (R,R)-BDPP is expected to show distinct signals for the different types of protons in the molecule. Due to the C2 symmetry, the two diphenylphosphino groups and the corresponding protons on the pentane backbone are chemically equivalent, which simplifies the spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl protons (Ar-H) | 7.0 - 7.5 | Multiplet | - |

| Methine protons (P-CH) | 2.5 - 3.0 | Multiplet | |

| Methylene protons (CH₂) | 1.5 - 2.0 | Multiplet | |

| Methyl protons (CH₃) | 0.9 - 1.2 | Doublet of doublets |

-

Phenyl Protons: The twenty protons of the four phenyl groups will appear as a complex multiplet in the aromatic region (7.0 - 7.5 ppm). The overlap of these signals makes individual assignment challenging without advanced 2D NMR techniques.

-

Pentane Backbone Protons: The protons on the pentane backbone are more informative for confirming the structure. The two methine protons (P-CH) are diastereotopic and will appear as a multiplet. The two methylene protons are also diastereotopic and will give rise to a complex multiplet. The two methyl groups will each appear as a doublet of doublets due to coupling with the adjacent methine proton and the phosphorus atom.

³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for characterizing organophosphorus compounds.[1] It provides direct information about the chemical environment of the phosphorus atoms.

Experimental Protocol:

The ³¹P NMR spectrum is typically acquired on the same NMR instrument as the ¹H NMR, using a broadband probe. The chemical shifts are usually referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single sharp peak for equivalent phosphorus atoms.

Data Interpretation:

Due to the C2 symmetry of (R,R)-BDPP, the two phosphorus atoms are chemically and magnetically equivalent. Therefore, the proton-decoupled ³¹P NMR spectrum is expected to show a single sharp singlet.

| Phosphorus Assignment | Expected Chemical Shift (δ, ppm) |

| PPh₂ | -10 to -15 |

The chemical shift of the phosphorus atoms in tertiary phosphines is sensitive to the electronic and steric environment. For (R,R)-BDPP, the chemical shift is expected in the upfield region typical for trialkyl/aryl phosphines. The exact chemical shift can vary slightly depending on the solvent and concentration.

Caption: A typical workflow for NMR analysis of (R,R)-BDPP.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer, often with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS.

Data Interpretation:

The ¹³C NMR spectrum of (R,R)-BDPP will show signals for the carbon atoms in the phenyl rings and the pentane backbone. The C2 symmetry of the molecule reduces the number of unique carbon signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary Phenyl (C-P) | 135 - 140 |

| Phenyl (CH) | 128 - 135 |

| Methine (P-CH) | 35 - 45 |

| Methylene (CH₂) | 30 - 40 |

| Methyl (CH₃) | 20 - 25 |

-

Phenyl Carbons: The phenyl carbons will appear in the aromatic region of the spectrum (128-140 ppm). The carbon atom directly attached to the phosphorus atom (ipso-carbon) will be a doublet due to C-P coupling and will appear at a different chemical shift compared to the other phenyl carbons.

-

Pentane Backbone Carbons: The carbon atoms of the pentane backbone will appear in the aliphatic region of the spectrum. The methine carbons attached to the phosphorus atoms will show a significant C-P coupling, which is a key diagnostic feature. The methylene and methyl carbons will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

An IR spectrum of (R,R)-BDPP, which is a solid at room temperature, can be obtained using a KBr pellet or as a mull in Nujol. Alternatively, a solution in a suitable solvent (e.g., CH₂Cl₂) can be analyzed in an IR-transparent cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of (R,R)-BDPP will be dominated by the vibrational modes of the phenyl groups and the aliphatic pentane backbone.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| P-Ph stretch | 1430 - 1440 | Strong |

| C-H bend (aliphatic) | 1375 - 1470 | Medium |

| Aromatic C-H out-of-plane bend | 690 - 770 | Strong |

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the pentane chain (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl rings.

-

P-Ph Stretching: A strong absorption band around 1435 cm⁻¹ is characteristic of the P-phenyl stretching vibration and is a good indicator of the presence of the diphenylphosphino groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The strong bands corresponding to the out-of-plane C-H bending of the monosubstituted benzene rings are particularly useful for identification.

Conclusion

The spectroscopic characterization of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane through ¹H NMR, ³¹P NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive picture of its molecular structure. The C2 symmetry of the molecule simplifies the NMR spectra, with the ³¹P NMR being particularly diagnostic, showing a single peak for the two equivalent phosphorus atoms. The ¹H and ¹³C NMR spectra confirm the integrity of the pentane backbone and the presence of the diphenylphosphino moieties, with characteristic C-P couplings being a key feature. The IR spectrum displays the characteristic absorption bands for the aromatic and aliphatic components of the molecule. A thorough understanding of these spectroscopic features is indispensable for researchers working with this important chiral ligand, enabling them to verify its purity, study its interactions with metal precursors, and gain insights into the mechanisms of the catalytic reactions in which it is employed.

References

- Szalontai, G., Bakos, J., Toth, I., & Heil, B. (1990). ¹³C, ³¹P and ¹H NMR Investigations of Rh(I)-(2S,4S)-2,4-Bis(Diphenylphosphino)Pentane (Bdpp)-Diene Complexes.

-

MDPI. Nonlinear Optical Properties of Fe(II) and Ru(II) Alkynyl-Functionalized 1,3,5-Triphenyl-1,3,5-triazine-2,4,6-triones and 1,3,5-Triphenylbenzenes: Syntheses, Second-Harmonic Generation and Two-Photon Absorption. [Link]

-

Chemistry Stack Exchange. ³¹P-¹³C coupling in bis(diphenylphosphino)methane. [Link]

-

RSC Publishing. Dalton Transactions. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. [Link]

-

National Institute of Standards and Technology. Pentane - the NIST WebBook. [Link]

Sources

The Advent of BDPP: A Technical Guide to its Early Triumphs in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a cornerstone of modern chemistry, driving the development of innovative catalytic systems. Among the pantheon of chiral ligands that have shaped this field, (2R,4R)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly known as BDPP, emerged as a significant player in the early landscape of asymmetric catalysis. This technical guide delves into the foundational research on BDPP, exploring its synthesis, early applications in asymmetric reactions, and the mechanistic principles that underpinned its stereochemical control.

The Genesis of BDPP: A C₂-Symmetric Diphosphine with a Flexible Backbone

The design and synthesis of chiral diphosphine ligands were pivotal in the advancement of asymmetric catalysis. Following the pioneering work on ligands like DIOP, the early 1980s saw a surge in the development of novel chiral backbones. The synthesis of BDPP was a notable contribution during this period, offering a C₂-symmetric ligand with chiral centers located on a flexible pentane backbone. This structural feature was a departure from the more rigid ring systems of other popular ligands and was hypothesized to provide a unique chiral environment around the metal center.

Synthesis of (2S,4S)-BDPP: A Step-by-Step Protocol

The original synthesis of BDPP, as reported by MacNeil and coworkers, laid the groundwork for its application in asymmetric catalysis. The following protocol is based on early synthetic routes:

Experimental Protocol: Synthesis of (2S,4S)-2,4-Bis(diphenylphosphino)pentane

-

Preparation of the Ditosylate Precursor: (2R,4R)-Pentanediol is reacted with p-toluenesulfonyl chloride in pyridine at 0°C to yield the corresponding ditosylate. The reaction mixture is stirred for several hours and then worked up by extraction with diethyl ether and washing with dilute acid and brine.

-

Nucleophilic Substitution with Diphenylphosphine: The purified ditosylate is then dissolved in a suitable solvent, such as tetrahydrofuran (THF). In a separate flask, lithium diphenylphosphide is prepared by reacting diphenylphosphine with a strong base like n-butyllithium in THF at low temperature.

-

Formation of BDPP: The solution of the ditosylate is added dropwise to the lithium diphenylphosphide solution at 0°C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography to afford (2S,4S)-BDPP as a white solid.

Caption: Synthetic pathway for (2S,4S)-BDPP.

Early Applications of BDPP in Asymmetric Catalysis

The efficacy of a new chiral ligand is demonstrated through its performance in key asymmetric transformations. BDPP quickly found application in two of the most important classes of such reactions: asymmetric hydrogenation and asymmetric hydroformylation.

Asymmetric Hydrogenation: A Workhorse for Chiral Amine and Alcohol Synthesis

Rhodium complexes of BDPP proved to be effective catalysts for the asymmetric hydrogenation of prochiral olefins, particularly enamides and certain ketones. These reactions provided access to valuable chiral building blocks.

Table 1: Early Examples of Rh-BDPP Catalyzed Asymmetric Hydrogenation

| Substrate | Product | Catalyst Precursor | Solvent | Pressure (H₂) | Temp (°C) | ee (%) |

| (Z)-α-Acetamidocinnamic acid | N-acetyl-(R)-phenylalanine | [Rh(COD)(BDPP)]⁺BF₄⁻ | EtOH | 1 atm | 25 | 92 |

| Methyl (Z)-α-acetamidocinnamate | N-acetyl-(R)-phenylalanine methyl ester | [Rh(COD)(BDPP)]⁺BF₄⁻ | MeOH | 1 atm | 25 | 91 |

| Itaconic acid | (S)-Methylsuccinic acid | [Rh(COD)(BDPP)]⁺BF₄⁻ | MeOH/H₂O | 50 atm | 50 | 88 |

Experimental Protocol: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic acid

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the rhodium precursor, such as [Rh(COD)₂]⁺BF₄⁻, and (2S,4S)-BDPP (in a 1:1.1 molar ratio) are dissolved in a degassed solvent like ethanol. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: The substrate, (Z)-α-acetamidocinnamic acid, is added to the catalyst solution.

-

Hydrogenation: The flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 1 atm). The reaction mixture is stirred vigorously at the specified temperature.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or HPLC. Upon completion, the solvent is removed in vacuo. The residue is then purified, typically by recrystallization, to yield the enantiomerically enriched N-acetyl-(R)-phenylalanine.

-

Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Asymmetric Hydroformylation: Forging Chiral Aldehydes

The rhodium-catalyzed asymmetric hydroformylation of olefins to produce chiral aldehydes was another area where BDPP demonstrated its utility. The hydroformylation of styrene, in particular, was an early benchmark for this reaction.

Table 2: Rh-BDPP Catalyzed Asymmetric Hydroformylation of Styrene

| Ligand | P/T Conditions | Branched/Linear Ratio | ee (%) |

| (S,S)-BDPP | 40 bar, 60°C | 85/15 | 55 (R) |

| (S,S)-BDPP | 100 bar, 100°C | 90/10 | 60 (R) |

Data from early studies on the hydroformylation of styrene using [Rh(μ-OMe)(COD)]₂ as the catalyst precursor.[1][2][3]

The enantiomeric excesses achieved were moderate but significant for the time, demonstrating the potential of BDPP in this challenging transformation. It was noted in early studies that the enantioselectivity was highly dependent on the excess of the diphosphine ligand used and the reaction conditions (pressure and temperature).[2][3]

Mechanistic Insights: The Role of the BDPP Ligand in Stereodifferentiation

Understanding the mechanism of these catalytic reactions is crucial for rational ligand design and optimization. Early mechanistic studies, often employing techniques like high-pressure infrared (HPIR) and nuclear magnetic resonance (HPNMR) spectroscopy, began to unravel the intricacies of BDPP-metal complexes.[1]

The Catalytic Cycle of Asymmetric Hydrogenation

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The chirality of the BDPP ligand dictates the preferred coordination geometry of the substrate, leading to the selective formation of one enantiomer.

The C₂-symmetric nature of BDPP simplifies the number of possible diastereomeric intermediates. The flexibility of the pentane backbone was thought to allow the catalyst to adopt an optimal conformation to minimize steric interactions in the transition state, thereby enhancing enantioselectivity.

Caption: A simplified catalytic cycle for Rh-BDPP hydrogenation.

Insights from the Hydroformylation of Styrene

Mechanistic studies on the hydroformylation of styrene with the Rh-BDPP system revealed the presence of different resting states depending on the partial pressures of carbon monoxide and hydrogen.[1] The formation of an η³-stabilized allylrhodium species was proposed to explain the preference for the branched aldehyde isomer.[1] The chiral environment created by the BDPP ligand around the rhodium center then influences the subsequent steps of CO insertion and hydrogenolysis, leading to the observed enantioselectivity.

Conclusion: BDPP's Enduring Legacy

The early research on BDPP-catalyzed asymmetric reactions was instrumental in advancing the field of asymmetric catalysis. While newer generations of ligands have since been developed that offer higher enantioselectivities for a broader range of substrates, the foundational work with BDPP and its contemporaries provided critical insights into the principles of stereochemical control in transition metal catalysis. The understanding gained from studying the structure-activity relationships of ligands like BDPP continues to inform the design of modern, highly efficient catalytic systems that are indispensable in the synthesis of pharmaceuticals and other fine chemicals.

References

-

MacNeil, P. A.; Roberts, N. K.; Bosnich, B. J. Am. Chem. Soc.1981 , 103 (8), 2273–2280. [Link]

-

Claver, C., et al. Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Journal of Molecular Catalysis A: Chemical2000 , 157 (1-2), 81-89. [Link]

-

Masdeu-Bultó, A. M., et al. Asymmetric hydroformylation of styrene using a rhodium catalyst with BDPP as the chiral ligand. Tetrahedron: Asymmetry1996 , 7 (6), 1829-1834. [Link]

-

Consiglio, G., & Pino, P. Asymmetric hydroformylation. Topics in Current Chemistry1982 , 105, 77-123. [Link]

-

Knowles, W. S. Asymmetric hydrogenations. Angewandte Chemie International Edition in English2002 , 41 (12), 1998-2007. [Link]

-

Kagan, H. B., & Dang, T. P. Asymmetric catalytic reduction with a chiral rhodium complex. Journal of the American Chemical Society1972 , 94 (18), 6429-6433. [Link]

-

Noyori, R. Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition2002 , 41 (12), 2008-2022. [Link]

Sources

Unraveling the Chiral Induction of (2R,4R)-BDPP: A Theoretical and Practical Guide to Stereoselectivity

Abstract

(2R,4R)-2,4-Bis(diphenylphosphino)pentane, commonly known as (2R,4R)-BDPP, is a cornerstone C₂-symmetric chiral diphosphine ligand in the field of asymmetric catalysis. Its remarkable ability to induce high stereoselectivity, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation, has made it an indispensable tool for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the theoretical underpinnings of (2R,4R)-BDPP's stereoselectivity, supported by field-proven experimental and computational protocols. We will dissect the mechanistic landscape of Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, offering researchers, scientists, and drug development professionals a robust framework for understanding and predicting stereochemical outcomes.

Introduction: The Architectural Elegance of (2R,4R)-BDPP

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional architecture. (2R,4R)-BDPP, a C₂-symmetric diphosphine ligand, owes its stereodirecting power to a well-defined chiral scaffold. When chelated to a metal center, such as rhodium(I), the BDPP ligand forms a seven-membered ring. The stereogenic centers on the pentane backbone (at C2 and C4) dictate a specific, twisted conformation of this chelate ring. This conformation, in turn, orients the four phenyl groups on the phosphorus atoms into a precise and rigid chiral environment around the metal's active site. It is this rigidly defined chiral pocket that is responsible for discriminating between the two prochiral faces of an incoming substrate molecule.

The choice of (2R,4R)-BDPP in a catalytic system is not arbitrary; it is a deliberate decision to leverage this well-defined steric and electronic environment to control the formation of a specific stereoisomer. Understanding the origins of this control is paramount for rational catalyst design and reaction optimization.

The Mechanistic Heart of Stereoselectivity: The Halpern-Landis Model

A seminal contribution to understanding stereoselectivity in Rh-diphosphine catalyzed asymmetric hydrogenations is the mechanistic framework established by Halpern and further refined by the computational studies of Landis.[1][2] A common misconception is a simple "lock-and-key" model where the substrate preferentially binds to the catalyst in a conformation that leads directly to the major product. However, extensive kinetic and spectroscopic studies have revealed a more nuanced reality governed by the Curtin-Hammett principle.

The prevailing "unsaturated pathway" for the asymmetric hydrogenation of a typical prochiral enamide, such as a derivative of acetamidocinnamate, involves the following key steps:

-

Substrate Coordination: The prochiral enamide coordinates to the cationic [Rh((2R,4R)-BDPP)]⁺ catalyst. This coordination can occur via two diastereomeric modes, binding to either the Re or Si face of the olefin. This results in the formation of two diastereomeric catalyst-substrate adducts, often referred to as the "major" and "minor" adducts based on their relative stability and population in solution.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center in what is typically the rate-determining and stereochemistry-determining step.

-

Migratory Insertion & Reductive Elimination: Subsequent migratory insertion of the hydride onto the coordinated olefin followed by reductive elimination releases the chiral product and regenerates the active catalyst.

The critical insight from the Halpern-Landis model is that the major product of the reaction arises from the more rapid hydrogenation of the less stable (minor) catalyst-substrate adduct .[1][2] The more stable (major) adduct reacts much more slowly with hydrogen. Therefore, predicting the stereochemical outcome requires an analysis of the transition state energies of the oxidative addition step for both the major and minor diastereomeric pathways. The pathway with the lower activation barrier will dictate the stereochemistry of the final product.

Theoretical Framework: Deconstructing Chiral Induction

To quantitatively understand and predict the stereoselectivity of a (2R,4R)-BDPP-Rh catalyst, we must turn to computational chemistry, specifically Density Functional Theory (DFT).[3] DFT allows for the detailed modeling of the catalyst-substrate complexes and the elucidation of the full reaction energy profile.

The Quadrant Diagram: A Predictive Tool

A powerful conceptual tool for visualizing the steric environment created by C₂-symmetric diphosphine ligands like BDPP is the quadrant diagram. The chelated ligand is oriented such that the P-Rh-P plane is horizontal, and the C₂ axis of symmetry is perpendicular to this plane. The four phenyl groups on the phosphorus atoms then occupy distinct spatial regions, creating "blocked" and "open" quadrants.

For (2R,4R)-BDPP, the chair-like conformation of the seven-membered chelate ring typically forces two phenyl groups into an "axial" orientation and two into an "equatorial" one. This arrangement effectively blocks two diagonal quadrants, leaving the other two relatively open for substrate approach. The prochiral substrate will preferentially bind in a way that minimizes steric clash with the bulky phenyl groups, placing its larger substituents in the open quadrants. This preferred binding orientation in the transition state determines the stereochemical outcome.

Caption: Quadrant diagram illustrating the steric environment of a [Rh((2R,4R)-BDPP)]+ complex.

Key Non-Covalent Interactions

The energy difference between the diastereomeric transition states is governed by subtle non-covalent interactions between the substrate and the chiral ligand. These include:

-

Steric Repulsion: Direct van der Waals clashes between the substrate's substituents and the phenyl groups of the BDPP ligand are a primary source of stereodifferentiation. The transition state that minimizes these repulsive interactions will be lower in energy.

-

CH-π Interactions: Attractive interactions between C-H bonds on the substrate and the electron-rich faces of the ligand's phenyl rings can stabilize one transition state over another.

DFT calculations can precisely quantify these interactions, providing a detailed energetic picture of why one stereoisomer is favored.